5,6-difluoro-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride is a fluorinated indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2,3-dihydro-1H-indole hydrochloride typically involves the fluorination of indole derivatives. One common method is the amination reaction of 5,6-difluoroindole. This process involves reacting 5,6-difluoroindole with an amination reagent, such as para-methoxybenzylamine, in a suitable solvent under elevated temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions not occupied by fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated indole derivatives.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and receptor binding.
Medicine: Fluorinated indole derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-difluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride is unique due to the specific positioning of the fluorine atoms on the indole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other fluorinated indole derivatives.
Properties
CAS No. |
1803588-91-1 |
---|---|
Molecular Formula |
C8H8ClF2N |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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